Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a 3-(N,N-dimethylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ethyl 4-oxobutanoate is then subjected to a Friedel-Crafts acylation reaction with 3-(N,N-dimethylamino)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-oxobutanoate moiety, which can then interact with target proteins. The presence of the 3-(N,N-dimethylamino)phenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- Ethyl 4-(dimethylamino)phenylacetate
- Ethyl 4-(dimethylamino)phenylpropanoate
Comparison: Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate is unique due to the presence of the 4-oxobutanoate moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the ester and dimethylamino groups also enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[3-(dimethylamino)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)9-8-13(16)11-6-5-7-12(10-11)15(2)3/h5-7,10H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRRRNQYWZTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251497 |
Source
|
Record name | Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-80-6 |
Source
|
Record name | Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(dimethylamino)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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